molecular formula C18H17ClN2O B13096078 5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one

5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B13096078
M. Wt: 312.8 g/mol
InChI Key: RXBMOBHWSMFBKW-UHFFFAOYSA-N
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Description

5-Chloro-1’-phenylspiro[indoline-3,4’-piperidin]-2-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1’-phenylspiro[indoline-3,4’-piperidin]-2-one typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-3-formyl indole-2-carboxylate with amines through reflux in ethanol, followed by reduction of the intermediate imine with sodium borohydride under reductive-amination conditions . This yields secondary amines, which are then subjected to further reactions to form the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1’-phenylspiro[indoline-3,4’-piperidin]-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Chloro-1’-phenylspiro[indoline-3,4’-piperidin]-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1’-phenylspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit mutant EGFR and BRAF pathways, which are crucial in the development of certain cancers . The compound binds to these proteins, inhibiting their activity and thereby reducing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1’-phenylspiro[indoline-3,4’-piperidin]-2-one is unique due to its specific combination of a chlorine atom, a phenyl group, and a spiro linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

5-chloro-1'-phenylspiro[1H-indole-3,4'-piperidine]-2-one

InChI

InChI=1S/C18H17ClN2O/c19-13-6-7-16-15(12-13)18(17(22)20-16)8-10-21(11-9-18)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,22)

InChI Key

RXBMOBHWSMFBKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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